Darusentan

Vue d'ensemble

Description

Darusentan est un antagoniste sélectif du récepteur de l'endothéline ETA. Il est en cours d'évaluation pour le traitement de l'insuffisance cardiaque congestive et de l'hypertension artérielle . Le composé est connu pour sa capacité à bloquer les effets vasoconstricteurs de l'endothéline, un peptide vasoconstricteur puissant .

Méthodes De Préparation

La préparation de (+)-darusentan optiquement pur implique la catalyse de l'époxydation asymétrique d'un alcène β-insaturé en utilisant une cétone chirale dérivée du fructose ou un hydrate de celui-ci comme catalyseur. Le produit est ensuite soumis à une réaction d'ouverture de cycle d'époxyde et à une réaction de substitution . Les méthodes de production industrielle visent à obtenir une pureté et un rendement élevés grâce à des conditions de réaction et des techniques de purification optimisées .

Analyse Des Réactions Chimiques

Darusentan subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les antagonistes des récepteurs de l'endothéline et leurs propriétés chimiques.

Biologie : La recherche sur le this compound aide à comprendre les voies biologiques impliquant l'endothéline et ses récepteurs.

Médecine : This compound est étudié pour son potentiel dans le traitement de l'hypertension résistante et de l'insuffisance cardiaque congestive

Mécanisme d'action

This compound exerce ses effets en antagonisant sélectivement le récepteur de l'endothéline ETA. Ce blocage empêche l'endothéline de se lier à son récepteur, inhibant ainsi ses effets vasoconstricteurs. Le mécanisme principal implique une vasodilatation périphérique, qui entraîne une diminution de la pression artérielle . Les cibles moléculaires comprennent le récepteur de l'endothéline-1, et les voies impliquées sont liées à la vasoconstriction et à la régulation de la pression artérielle .

Applications De Recherche Scientifique

Phase II Studies

-

Efficacy in Resistant Hypertension :

In a randomized, double-blind, placebo-controlled study involving 115 patients with resistant hypertension, darusentan demonstrated significant reductions in both systolic and diastolic blood pressure. The study found that at the highest dose of 300 mg, this compound reduced systolic blood pressure by an average of 11.5 mm Hg and diastolic blood pressure by 6.3 mm Hg compared to placebo (p < 0.001) . -

Dose-Dependent Response :

The study also highlighted a dose-dependent response, where increasing doses of this compound resulted in greater reductions in blood pressure levels, indicating its potential as an effective treatment option for this patient population .

Phase III Studies

-

DORADO Program :

The DORADO program consists of two pivotal Phase III trials (DAR-311 and DAR-312) aimed at evaluating the safety and efficacy of this compound as an add-on therapy for patients with resistant hypertension . In DAR-311, 379 patients were randomized to receive this compound at doses of 50 mg, 100 mg, or 300 mg or placebo for 14 weeks. Significant reductions in mean trough sitting systolic blood pressure were observed across all this compound groups compared to placebo . -

Comparison with Active Control :

In DAR-312, this compound was compared not only to placebo but also to guanfacine (an active comparator). Results indicated that while this compound did not significantly outperform placebo in terms of primary endpoints, it showed superior results compared to guanfacine in reducing blood pressure at the 14-week mark .

Safety Profile

This compound has generally been well-tolerated among study participants. Common adverse effects reported include mild to moderate edema, headache, dizziness, and fatigue . Monitoring for liver function is also essential, as some patients exhibited elevated serum aminotransferase levels during trials .

Summary of Clinical Findings

| Study | Population | Treatment Duration | Primary Endpoint | Results |

|---|---|---|---|---|

| Phase II | 115 patients with resistant hypertension | 10 weeks | Change in SBP/DBP | SBP reduced by -11.5 mm Hg (p = .015), DBP by -6.3 mm Hg (p < .001) |

| DAR-311 | 379 patients | 14 weeks | Change in SBP/DBP | Significant reductions across all doses compared to placebo |

| DAR-312 | ~849 patients | 14 weeks | Change in SBP/DBP vs guanfacine | Superior to guanfacine but not statistically significant vs placebo |

Mécanisme D'action

Darusentan exerts its effects by selectively antagonizing the endothelin ETA receptor. This blockade prevents endothelin from binding to its receptor, thereby inhibiting its vasoconstrictor effects. The primary mechanism involves peripheral vasodilatation, which leads to a decrease in blood pressure . The molecular targets include the endothelin-1 receptor, and the pathways involved are related to vasoconstriction and blood pressure regulation .

Comparaison Avec Des Composés Similaires

Darusentan est comparé à d'autres antagonistes des récepteurs de l'endothéline tels que l'ambrisentan et le bosentan. Bien que tous ces composés ciblent les récepteurs de l'endothéline, le this compound est unique par sa sélectivité pour le récepteur ETA . Des composés similaires incluent :

Ambrisentan : Un autre antagoniste sélectif du récepteur de l'endothéline ETA utilisé pour traiter l'hypertension artérielle pulmonaire.

Bosentan : Un antagoniste double des récepteurs de l'endothéline qui cible à la fois les récepteurs ETA et ETB.

La sélectivité du this compound pour le récepteur ETA en fait un candidat prometteur pour des applications thérapeutiques spécifiques où un blocage sélectif de ce récepteur est souhaitable.

Activité Biologique

Darusentan is a selective endothelin ETA receptor antagonist primarily investigated for its efficacy in treating resistant hypertension and congestive heart failure. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical trial findings, and safety profile.

This compound functions by selectively blocking the endothelin type-A (ETA) receptor. Endothelin-1 (ET-1), when bound to this receptor, induces vasoconstriction, contributing to elevated blood pressure. By inhibiting this pathway, this compound reduces vascular resistance and lowers blood pressure levels .

Binding Properties

The binding affinity of this compound to the ETA receptor is characterized by an IC50 value of 0.8 nM, indicating a strong interaction with the receptor .

Overview of Clinical Trials

Several pivotal clinical trials have assessed the efficacy of this compound in patients with resistant hypertension:

-

Phase III Study (DAR-311) :

- Design : Double-blind, placebo-controlled trial involving 379 patients.

- Doses : Patients received this compound at doses of 50 mg, 100 mg, or 300 mg.

- Results : Statistically significant reductions in trough sitting systolic blood pressure (SBP) and diastolic blood pressure (DBP) were observed:

- Phase III Study (DAR-312) :

Summary of Findings

The following table summarizes key findings from the clinical trials:

| Study | Treatment Group | SBP Reduction (mm Hg) | DBP Reduction (mm Hg) | Adverse Events |

|---|---|---|---|---|

| DAR-311 | This compound 50 mg | 17 | 10 | Edema, dizziness |

| DAR-311 | This compound 100 mg | 18 | 10 | Edema, headache |

| DAR-311 | This compound 300 mg | 18 | 11 | Edema, fatigue |

| DAR-312 | Guanfacine (active control) | Not significant vs. placebo | Not significant vs. placebo | Mild adverse events |

Safety Profile

This compound is generally well tolerated among patients. Common adverse events reported include:

- Edema : Occurred in approximately 25% to 32% of patients across various doses.

- Headache : Reported frequently but generally mild.

- Dizziness and Fatigue : Other notable side effects that were manageable .

Case Studies

A multicenter randomized study involving patients with moderate hypertension demonstrated that this compound effectively lowered both systolic and diastolic blood pressure compared to placebo. The average baseline blood pressure was significantly reduced during the treatment phase, showcasing its potential as a therapeutic agent in hypertension management .

Propriétés

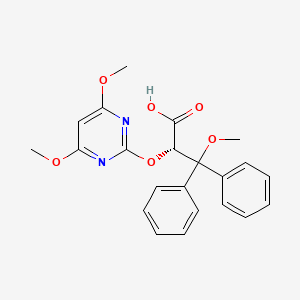

IUPAC Name |

(2S)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJVSJIALLTFRP-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057664 | |

| Record name | Darusentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mode of action by which the endothelin receptor antagonists cause a decrease of the BP is not yet totally elucidated; however, peripheral vasodilatation due to blockade of the vasoconstrictor effects of endothelin is the most likely explanation. A reduction of cardiac contractility is considered unlikely. Several studies have been published that investigated the effects of either selective or nonselective endothelin receptor blockade in patients with heart failure. In these studies, application of endothelin antagonists, while decreasing both systemic and pulmonary BP increased cardiac index and did not alter cardiac contractility or heart rate. | |

| Record name | Darusentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

171714-84-4 | |

| Record name | Darusentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171714-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darusentan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171714844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darusentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darusentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-β-methoxy-β-phenyl-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DARUSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33JD57L6RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.